molecular formula C21H23N3O5S2 B2795715 (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 850909-64-7

(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No. B2795715
M. Wt: 461.55
InChI Key: ADJNUPFKUZXUID-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Anticonvulsant Agents

Research on quinazolino-benzothiazoles, which share a similar chemical backbone with the compound of interest, demonstrates the potential of such fused pharmacophores in anticonvulsant therapy. Compounds synthesized in this class showed significant activity against tonic and clonic seizures without demonstrating neurotoxicity or hepatotoxicity, highlighting their therapeutic potential in epilepsy management (Ugale et al., 2012).

Antimicrobial Agents

Derivatives containing morpholine moieties, akin to the compound , have been explored for their antimicrobial activities. For instance, new 1,2,4-triazole derivatives featuring morpholine groups have been synthesized and found to possess good or moderate antimicrobial activity (Sahin et al., 2012). This suggests the potential use of similar compounds in combating microbial infections.

Anticancer Agents

Compounds with a chemical structure related to the subject compound have been evaluated for their anticancer activities. For example, substituted benzoquinazolinones, including derivatives with morpholine, have shown promising anticancer activities in preliminary screenings (Nowak et al., 2014). These findings suggest that structurally related compounds could be explored further as potential anticancer agents.

properties

IUPAC Name

N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-3-24-18-9-6-16(28-2)14-19(18)30-21(24)22-20(25)15-4-7-17(8-5-15)31(26,27)23-10-12-29-13-11-23/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJNUPFKUZXUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

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